1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one
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Overview
Description
1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-methylphenyl group and a 1-naphthyl group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to form the corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating certain signaling pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-(1-naphthyl)-2-propen-1-one can be compared with other chalcones and related compounds. Similar compounds include:
1-(4-Methoxyphenyl)-3-(1-naphthyl)-2-propen-1-one: This compound has a methoxy group instead of a methyl group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(1-naphthyl)-2-propen-1-one:
1-(4-Hydroxyphenyl)-3-(1-naphthyl)-2-propen-1-one: The hydroxyl group can enhance the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-naphthalen-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-15-9-11-18(12-10-15)20(21)14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCLQQDGFXYFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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